3-(Diethylamino)propanoic acid

概要

説明

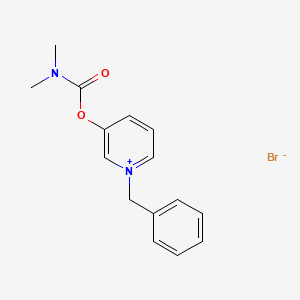

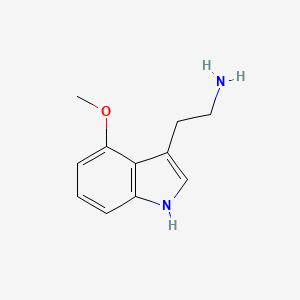

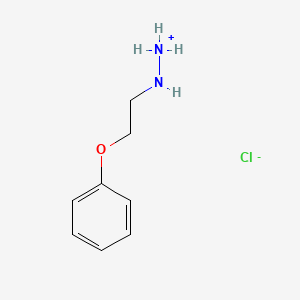

3-(Diethylamino)propanoic acid, also known as N,N-diethyl-beta-alanine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 . It has a molecular weight of 181.66 . It is a solid substance with a melting point of 146-148°C .

Molecular Structure Analysis

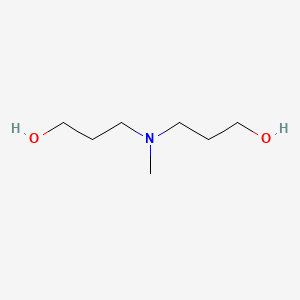

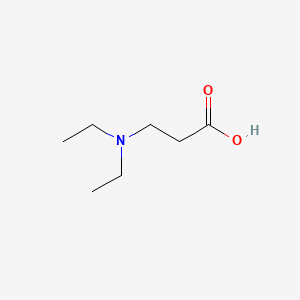

The linear formula of 3-(Diethylamino)propanoic acid is (C2H5)2NCH2CH2CO2H · HCl . The InChI code is 1S/C7H15NO2.ClH/c1-3-8(4-2)6-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H .Chemical Reactions Analysis

Carboxylic acids, such as 3-(Diethylamino)propanoic acid, have typical properties of acids. They can dissolve in water to form acidic solutions, react with metals to form a salt and hydrogen, react with bases to form a salt and water, and react with carbonates to form a salt, water, and carbon dioxide .Physical And Chemical Properties Analysis

3-(Diethylamino)propanoic acid is a solid substance with a melting point of 146-148°C . It has a molecular weight of 181.66 .科学的研究の応用

Peptide Synthesis

3-(Diethylamino)propanoic acid is utilized in peptide synthesis, particularly as a building block for noncanonical amino acids. Its structure allows for the introduction of diethylamino functionality into peptide chains, which can be crucial for the biological activity of certain peptides .

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, 3-(Diethylamino)propanoic acid has been identified as a safer, greener alternative to piperidine for the removal of fluorenylmethoxycarbonyl (Fmoc) protecting groups. This application is particularly relevant in the scale-up of complex peptides, where process efficiency and safety are paramount .

Synthesis of Natural Products

The derivatives of 3-(Diethylamino)propanoic acid are used in the synthesis of natural products. The ability to introduce a diethylamino group into various molecular frameworks is valuable in the construction of complex natural molecules with potential pharmacological activities .

Chiral Tetrahydroquinolines Production

Aryl-3-propanaldehydes, which can be synthesized from 3-(Diethylamino)propanoic acid derivatives, are important intermediates in the production of chiral tetrahydroquinolines. These compounds have a variety of applications, including medicinal chemistry and material science .

Chemosensors Development

3-(Diethylamino)propanoic acid derivatives are also instrumental in the development of chemosensors. These sensors can detect specific chemical or physical changes in the environment, which is crucial for analytical applications .

Perfume Industry

In the perfume industry, the aldehyde derivatives of 3-(Diethylamino)propanoic acid are valuable for their distinctive scents. They serve as key components in the formulation of various fragrances .

Green Chemistry

The use of 3-(Diethylamino)propanoic acid in green chemistry is significant. It represents a shift towards more environmentally friendly and sustainable chemical processes, especially in the context of peptide synthesis where traditional solvents and reagents pose environmental risks .

Impurity Management in Pharmaceuticals

3-(Diethylamino)propanoic acid plays a role in the management of impurities in pharmaceuticals. Its derivatives can be used to calculate qualified nonmutagenic impurity levels, contributing to safer drug development practices .

Safety and Hazards

The safety data sheet for 3-(Diethylamino)propanoic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

作用機序

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in this process.

Mode of Action

Given its use in peptide synthesis , it may act as a building block in the formation of larger peptide chains

Biochemical Pathways

As a component in peptide synthesis , it may play a role in the pathways related to protein synthesis and metabolism.

Result of Action

Given its role in peptide synthesis , it may contribute to the formation of specific peptide sequences, which could have various effects depending on the nature of the peptides formed.

特性

IUPAC Name |

3-(diethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-8(4-2)6-5-7(9)10/h3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOYEFVIHLBWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989883 | |

| Record name | N,N-Diethyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6972-41-4 | |

| Record name | .beta.-Alanine,N-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。